1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a 1,2,3-triazole derivative featuring a tetrahydropyran (oxane) ring linked via a methyl group at the 1-position of the triazole and an amine group at the 4-position. The oxan-2-yl substituent introduces stereoelectronic and steric effects distinct from other heterocyclic or aromatic substituents.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(oxan-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-6-12(11-10-8)5-7-3-1-2-4-13-7/h6-7H,1-5,9H2 |
InChI Key |
CXDPEZSHQFVCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of oxane (tetrahydropyran) and azide precursors.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry”. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxane ring provides additional binding interactions, enhancing the compound’s overall efficacy. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Substituent Variations
Key Observations :
- The oxan-2-ylmethyl group in the target compound introduces a six-membered ether ring, offering intermediate steric bulk compared to smaller tetrahydrofuran (oxolan) derivatives (e.g., ) and larger aromatic substituents (e.g., ).
- Aromatic substituents (e.g., benzyl or trifluoromethylphenyl) enhance hydrophobicity or electronic effects, influencing solubility and reactivity .
Physicochemical Data
Key Observations :
- The trifluoromethyl-substituted analog () exhibits downfield 13C NMR signals due to electron-withdrawing effects, whereas the target compound’s oxan-2-yl group may show signals consistent with ether carbons (~60–100 ppm).
- Aromatic substituents (e.g., in ) increase molecular weight and alter solubility profiles.
Biological Activity
1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a synthetic organic compound characterized by a triazole ring and an oxolane moiety. This compound has garnered interest due to its potential biological activities, particularly in antifungal and anticancer applications. The presence of the triazole structure is significant as it is known for its diverse biological properties.
The molecular formula of this compound is with a molecular weight of approximately 236.31 g/mol. The compound's structure features a triazole ring which is instrumental in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₄O |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | This compound |
Antifungal Activity
The triazole component of this compound is associated with significant antifungal properties. Triazoles are widely recognized for their ability to inhibit the growth of various fungi by targeting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat fungal infections, making this compound a candidate for further antifungal research.
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The mechanism often involves interaction with specific molecular targets associated with cancer cell proliferation and survival pathways. For instance, studies on related triazole compounds have demonstrated their ability to inhibit tumor growth and angiogenesis—two critical processes in cancer progression .
Case Study:
A study evaluating various triazole derivatives found that those with aryl substitutions exhibited enhanced anticancer activity against multiple cancer cell lines. The results showed that certain modifications to the triazole structure could lead to improved efficacy in inhibiting cancer cell proliferation .
The exact mechanisms through which this compound exerts its biological effects may vary depending on the target cells and conditions:
- Apoptosis Induction: Triazoles can activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis: By disrupting the formation of new blood vessels necessary for tumor growth.
Synthesis
The synthesis of this compound typically involves the reaction between an oxolane derivative and methylamine or butylamine under appropriate conditions using solvents like ethanol or methanol. Catalysts may be employed to enhance yield and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
